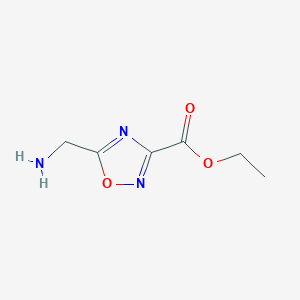

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate

Übersicht

Beschreibung

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that contains an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl nitroacetate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical agents. It has been explored for its potential as an antimicrobial and anticancer compound. The oxadiazole ring structure is notable for its bioisosteric properties, making it a valuable scaffold in drug design.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit potent activity against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecium . For instance, modified analogues have shown effectiveness against difficult-to-treat infections caused by Clostridioides difficile .

- Anticancer Potential : Various studies have reported that certain derivatives possess significant anticancer properties. For example, compounds derived from the oxadiazole structure have been identified as apoptosis inducers in cancer cell lines . A recent synthesis of substituted oxadiazoles demonstrated IC50 values ranging from 13.6 to 48.37 µM against multiple cancer cell lines .

Materials Science

Development of Novel Materials

The unique chemical properties of this compound make it suitable for applications in materials science.

- Polymers and Coatings : Research has indicated that this compound can be utilized in creating polymers that exhibit enhanced durability and resistance to environmental factors. The incorporation of oxadiazole moieties into polymer matrices has been shown to improve their thermal stability and mechanical properties .

Agricultural Chemicals

Agrochemical Formulation

In agriculture, this compound is being investigated for its role in developing effective pesticides and herbicides.

- Pesticide Development : The compound's efficacy in pest control contributes to increased crop yields and protection against agricultural pests. Its incorporation into agrochemical formulations aims to enhance the effectiveness and safety profiles of existing products .

Case Study 1: Antimicrobial Agents

A study focused on the modification of the oxadiazole class revealed that specific analogues demonstrated complete impermeability while retaining antimicrobial activity against gastrointestinal pathogens. This highlights the potential for targeted therapies that minimize disruption to gut microbiota while effectively combating infections .

Case Study 2: Anticancer Research

A series of studies evaluated the anticancer activity of oxadiazole derivatives against various cancer cell lines. Notably, one derivative exhibited an IC50 value of approximately 92.4 µM across a panel of eleven cancer types, showcasing its potential as a lead compound for further development .

Wirkmechanismus

The mechanism of action of Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: This compound has similar structural features but contains an indole ring instead of an oxadiazole ring.

Ethyl 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Another related compound with two aminomethyl groups and an indole ring.

Uniqueness

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its oxadiazole ring, which imparts distinct electronic properties and reactivity compared to indole-based compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Biologische Aktivität

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Oxadiazole Derivatives

Oxadiazoles are heterocyclic compounds that have been extensively studied for their biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. The structural diversity of oxadiazoles allows for the modification of their chemical properties, leading to enhanced biological efficacy. This compound is a notable derivative that exhibits promising pharmacological profiles.

Anticancer Activity

Research indicates that various oxadiazole derivatives demonstrate significant anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation. For instance:

- Cytotoxicity Assays : In vitro studies have revealed that this compound exhibits cytotoxic activity against several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) are crucial metrics in assessing its efficacy. For example, compounds in the oxadiazole class have demonstrated IC50 values as low as 0.275 µM against specific cancer types, indicating strong anticancer potential .

- Mechanism of Action : The mechanisms through which these compounds exert their anticancer effects often involve the inhibition of key enzymes such as histone deacetylases (HDACs) and protein kinases. This compound may act similarly by modulating signaling pathways crucial for cancer cell survival and proliferation .

Neuroprotective Effects

In addition to anticancer properties, oxadiazole derivatives have been explored for neuroprotective effects:

- Cholinesterase Inhibition : this compound has been investigated for its inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Selective inhibition of BuChE can enhance cholinergic neurotransmission and potentially improve cognitive function .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been documented:

- Bacterial Inhibition : Some studies report that derivatives exhibit significant antibacterial activity against various pathogens. For instance, modifications to the oxadiazole structure can lead to compounds with enhanced efficacy against resistant bacterial strains .

Case Studies and Research Findings

A variety of studies have assessed the biological activity of this compound and related compounds:

Eigenschaften

IUPAC Name |

ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-2-11-6(10)5-8-4(3-7)12-9-5/h2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHMZGCSFLEREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465016 | |

| Record name | Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736926-14-0 | |

| Record name | Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736926-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.